3-(4-Fluorophenoxy)-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenoxy)-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a 4-fluorophenoxy group and a 4-methoxypiperidin-1-yl phenyl group, contributing to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenoxy)-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-fluorophenol with a suitable benzoyl chloride derivative to form the 4-fluorophenoxybenzoyl intermediate. This intermediate is then reacted with 4-(4-methoxypiperidin-1-yl)aniline under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenoxy)-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including interactions with specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: The compound’s unique properties make it useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenoxy)-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride
- 3-Fluoro-4-methoxypiperidine
- 1-(2-Fluorophenyl)-4-methoxypiperidin-4-yl
Uniqueness
Compared to similar compounds, 3-(4-Fluorophenoxy)-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide stands out due to its specific substitution pattern and the presence of both fluorophenoxy and methoxypiperidinyl groups. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(4-fluorophenoxy)-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN2O3/c1-30-22-13-15-28(16-14-22)21-9-7-20(8-10-21)27-25(29)18-3-2-4-24(17-18)31-23-11-5-19(26)6-12-23/h2-12,17,22H,13-16H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUYLMNYGSAUNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.